Superior D2LR Functional Antagonism Compared to Compound 115 in Identical Beta-Arrestin Recruitment Assay
In a direct head-to-head comparison using the same assay platform (ChEMBL_1450566), the target compound (Compound 114) demonstrated an IC50 of 37 nM for antagonism of pergolide-induced beta-arrestin translocation at human D2LR expressed in CHOK1 cells, whereas the structurally adjacent analog Compound 115 yielded an IC50 of 49 nM [1]. This represents a 1.32-fold improvement in potency for the target compound.
| Evidence Dimension | Functional antagonism of human D2LR (beta-arrestin recruitment) |
|---|---|
| Target Compound Data | IC50 = 37 nM |
| Comparator Or Baseline | Compound 115 (BDBM50057763): IC50 = 49 nM |
| Quantified Difference | 1.32-fold more potent (ΔIC50 = 12 nM) |
| Conditions | Human D2LR expressed in CHOK1 cells; pergolide-induced beta-arrestin translocation measured by beta-galactosidase complementation (ChEMBL Assay ID 1450566) |
Why This Matters
A 32% improvement in functional D2LR potency can influence experimental signal-to-noise ratios and dose-response resolution, making this compound preferable for assays requiring robust D2 receptor modulation at lower concentrations.
- [1] BindingDB Assay ChEMBL_1450566. Compound 114 (BDBM50057768) IC50=37 nM; Compound 115 (BDBM50057763) IC50=49 nM. https://www.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=2&entryid=50045337 View Source
